O-(4-fluorophenyl)hydroxylamine hydrochloride
CAS No.: 94831-98-8
VCID: VC8331497
Molecular Formula: C6H7ClFNO
Molecular Weight: 163.58 g/mol
* For research use only. Not for human or veterinary use.

Description |
O-(4-fluorophenyl)hydroxylamine hydrochloride is a chemical compound that belongs to the class of hydroxylamines. It is characterized by the presence of a hydroxylamine functional group attached to a fluorinated phenyl ring. This compound is notable for its applications in organic synthesis and medicinal chemistry, primarily due to its ability to form various derivatives and interact with biological targets. Synthesis and PreparationThe synthesis of O-(4-fluorophenyl)hydroxylamine hydrochloride typically involves the reaction of 4-fluorophenol or its derivatives with hydroxylamine hydrochloride under appropriate conditions. The reaction may require solvents such as ethanol or methanol and can be optimized for higher yields and purity. Applications and Biological ActivityHydroxylamines, including O-(4-fluorophenyl)hydroxylamine hydrochloride, are used in organic synthesis as intermediates or reagents due to their ability to participate in various chemical transformations. In medicinal chemistry, hydroxylamines are studied for their potential to inhibit enzymes and modulate biological pathways, which can lead to therapeutic applications. Safety and HandlingO-(4-fluorophenyl)hydroxylamine hydrochloride is classified as harmful if swallowed, in contact with skin, or inhaled. It causes skin irritation and serious eye irritation, and may lead to respiratory tract irritation . Proper safety measures, including protective clothing and ventilation, are essential when handling this compound. Safety Data:
|
||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 94831-98-8 | ||||||||||
Product Name | O-(4-fluorophenyl)hydroxylamine hydrochloride | ||||||||||
Molecular Formula | C6H7ClFNO | ||||||||||
Molecular Weight | 163.58 g/mol | ||||||||||
IUPAC Name | O-(4-fluorophenyl)hydroxylamine;hydrochloride | ||||||||||
Standard InChI | InChI=1S/C6H6FNO.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4H,8H2;1H | ||||||||||
Standard InChIKey | HSVKBKUIHGLQNX-UHFFFAOYSA-N | ||||||||||
SMILES | C1=CC(=CC=C1ON)F.Cl | ||||||||||
Canonical SMILES | C1=CC(=CC=C1ON)F.Cl | ||||||||||
PubChem Compound | 22120336 | ||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume